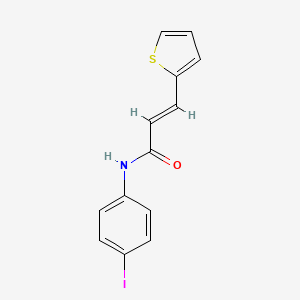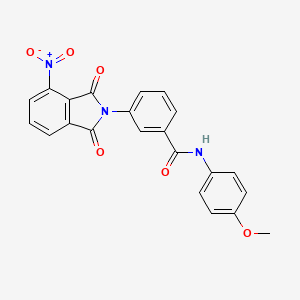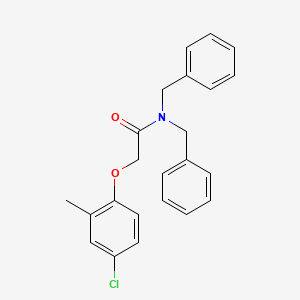
N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide, also known as ABQ-48, is a novel compound that has gained significant attention in the field of medicinal chemistry. ABQ-48 belongs to the family of quinolinecarboxamides and has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, this compound has also been reported to inhibit the NF-κB pathway, which plays a critical role in inflammation and immune response. Furthermore, this compound has been shown to inhibit the JAK/STAT pathway, which is involved in cytokine signaling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In a study conducted by Zhang et al., this compound was found to induce apoptosis in breast cancer cells by activating caspase-3 and PARP cleavage. Similarly, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Furthermore, this compound has been shown to inhibit viral replication by targeting the viral polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide has several advantages as a research tool. It is a novel compound that has not been extensively studied, and therefore, provides an opportunity for new discoveries. This compound is also relatively easy to synthesize, and its yield can be improved by optimizing the reaction conditions. However, this compound also has some limitations. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. In addition, this compound has low bioavailability, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide. One potential area of research is the development of more potent analogs of this compound with improved bioavailability and therapeutic potential. Another area of research is the elucidation of the molecular mechanism of action of this compound. Furthermore, the potential of this compound as a therapeutic agent for other diseases, such as neurological disorders, should be explored. Finally, the development of new synthetic methods for this compound could lead to improved yields and more efficient synthesis.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and infectious diseases. In a study conducted by Zhang et al., this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Similarly, this compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, this compound has exhibited potent antiviral activity against the influenza virus by inhibiting the viral replication cycle.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(3-bromophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O2/c1-15(28)16-9-11-19(12-10-16)26-24(29)21-14-23(17-5-4-6-18(25)13-17)27-22-8-3-2-7-20(21)22/h2-14H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETAHVCSADXPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3618831.png)
![4-[(benzylthio)methyl]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B3618838.png)
![2-(4-chloro-2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3618849.png)

![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B3618865.png)

![2-{2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B3618875.png)
![2-(2,5-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B3618881.png)

![N-[2-(aminocarbonyl)phenyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3618899.png)
![2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B3618902.png)
![2-bromo-1-[(4-chlorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B3618920.png)
![2-({5-[(benzylthio)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3618923.png)
![N-benzyl-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B3618925.png)